N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide
Overview
Description
N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide is a compound known for its role as a selective inhibitor of aldosterone synthase (CYP11B2).
Preparation Methods
The synthesis of N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide involves several key steps. The synthetic route typically starts with the preparation of the indole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the ethanesulfonamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the indole or pyridine rings.
Reduction: Reduction reactions can be employed to alter the cyano group or other reducible functionalities.
Scientific Research Applications
N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a model compound for studying selective enzyme inhibition and reaction mechanisms.
Biology: The compound is utilized in research on aldosterone regulation and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating conditions like hypertension and Cushing’s disease by selectively inhibiting aldosterone synthase.
Mechanism of Action
The mechanism of action of N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide involves the selective inhibition of aldosterone synthase (CYP11B2). By binding to the active site of the enzyme, the compound prevents the conversion of deoxycorticosterone to aldosterone, thereby reducing aldosterone levels. This selective inhibition spares cortisol production, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide is unique due to its high selectivity for aldosterone synthase over other enzymes like CYP11B1. Similar compounds include:
LCI699: Another aldosterone synthase inhibitor, but with lower selectivity, affecting cortisol levels.
Pyrimidine-based inhibitors: These compounds also target aldosterone synthase but differ in their chemical structure and selectivity profiles.
Properties
Molecular Formula |
C18H17ClN4O2S |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[[5-(6-chloro-3-cyano-1-methylindol-2-yl)pyridin-3-yl]methyl]ethanesulfonamide |
InChI |
InChI=1S/C18H17ClN4O2S/c1-3-26(24,25)22-10-12-6-13(11-21-9-12)18-16(8-20)15-5-4-14(19)7-17(15)23(18)2/h4-7,9,11,22H,3,10H2,1-2H3 |
InChI Key |
UNQXIRZDOXDTMH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC(=CN=C1)C2=C(C3=C(N2C)C=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.